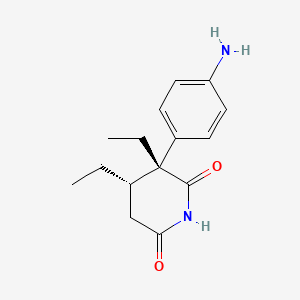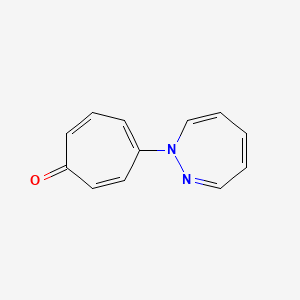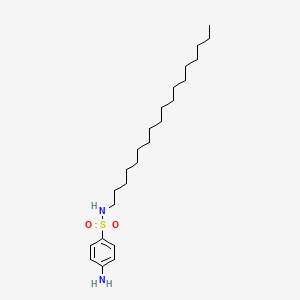![molecular formula C18H14N4S B14310309 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline CAS No. 111756-80-0](/img/structure/B14310309.png)
6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that incorporates both thiazole and quinoxaline moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the Hantzsch reaction, which includes the condensation of α-haloketones with thiourea . The quinoxaline moiety can be synthesized via the condensation of o-phenylenediamine with α-diketones . The final step involves the coupling of these two intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxalines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the inhibition of cancer cell growth and the suppression of microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate and quinoxaline-1,4-dioxide are known for their anticancer and antimicrobial properties
Uniqueness
What sets 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline apart is its unique combination of thiazole and quinoxaline rings, which endows it with a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
111756-80-0 |
|---|---|
Molekularformel |
C18H14N4S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C18H14N4S/c1-4-8-15-12(5-1)17-18(22(15)11-16-19-9-10-23-16)21-14-7-3-2-6-13(14)20-17/h1-8H,9-11H2 |
InChI-Schlüssel |
URXVEJOQHFWIFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)

![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)



![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)


